Methyltetrazine-PEG3-Maleimide
CAS No.:
Cat. No.: VC13672122
Molecular Formula: C22H26N6O6
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26N6O6 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethyl]propanamide |
| Standard InChI | InChI=1S/C22H26N6O6/c1-16-24-26-22(27-25-16)17-2-4-18(5-3-17)34-15-14-33-13-12-32-11-9-23-19(29)8-10-28-20(30)6-7-21(28)31/h2-7H,8-15H2,1H3,(H,23,29) |
| Standard InChI Key | CTHDLIQPGWCNFQ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Introduction
Chemical Structure and Physicochemical Properties
Methyltetrazine-PEG3-Maleimide (C₂₂H₂₆N₆O₆) has a molecular weight of 470.5 g/mol. The structure comprises three functional regions:
-
Methyltetrazine: A six-membered aromatic ring with four nitrogen atoms, enabling inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO) .
-
PEG3 Spacer: A triethylene glycol chain enhancing aqueous solubility and reducing steric hindrance during conjugation.
-
Maleimide: A thiol-reactive group forming stable thioether bonds with cysteine residues at pH 6.5–7.5 .
Table 1: Comparative Properties of Methyltetrazine-PEG3-Maleimide and Analogues
The PEG3 spacer confers intermediate hydrophilicity compared to PEG4 or PEG12 variants, balancing solubility and conjugate size . Crystallographic studies report a red crystalline appearance, with >95% purity confirmed via HPLC .
Synthesis and Reaction Kinetics
Synthesis involves sequential coupling of methyltetrazine, PEG3, and maleimide precursors. A typical pathway includes:
-
Methyltetrazine Synthesis: Cyclocondensation of nitriles and hydrazine derivatives under acidic conditions.
-
PEG3 Incorporation: Etherification or amidation reactions to attach the triethylene glycol chain .
-
Maleimide Activation: Functionalization with maleimide using carbodiimide chemistry (e.g., EDC/NHS) .
Reaction kinetics for maleimide-thiol conjugation exhibit pseudo-first-order behavior, with rate constants (k) ranging from 10² to 10³ M⁻¹s⁻¹ at pH 7.0 . The PEG3 spacer minimally impacts reaction rates but reduces aggregation-prone interactions . Hydrolytic stability studies show <5% maleimide degradation over 72 hours in PBS at 25°C, attributed to the electron-withdrawing tetrazine moiety .
Applications in Bioconjugation and Drug Delivery
Antibody-Drug Conjugates (ADCs)
Methyltetrazine-PEG3-Maleimide enables precise ADC assembly by conjugating cytotoxic payloads to antibodies via cysteine residues. For example, trastuzumab modified with this linker demonstrated >90% conjugation efficiency and retained antigen-binding capacity . The PEG3 spacer minimizes hydrophobic interactions between the antibody and drug, enhancing serum stability .
Bioorthogonal Labeling
The methyltetrazine group undergoes IEDDA reactions with TCO-modified probes, enabling two-step labeling strategies. In live-cell imaging, this approach reduced background noise by 70% compared to direct fluorophore conjugation .
Protein-Polymer Conjugates
Conjugating thermophilic cellulase (FnCel5A) with PEG3-maleimide-polymers increased enzymatic activity by 160% relative to wild-type, likely due to improved solubility and reduced surface adsorption . Activity remained stable for seven days, underscoring the conjugate’s robustness .
Stability and Pharmacokinetic Considerations
Methyltetrazine-PEG3-Maleimide-derived conjugates exhibit favorable pharmacokinetics:
-
Serum Half-Life: PEG3 extends half-life to 12–18 hours in murine models, compared to 2–4 hours for non-PEGylated variants .
-
Immunogenicity: PEG3 spacers reduce anti-drug antibody formation by masking immunogenic epitopes.
-
Drug Release: Tetrazine-mediated click-to-release mechanisms enable pH- or enzyme-triggered payload liberation, achieving >80% tumor-specific drug release in xenograft models .
Comparative Analysis with Longer PEG Variants
Increasing PEG length (e.g., PEG4, PEG12) enhances solubility but may impede target binding due to steric effects. For instance:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume